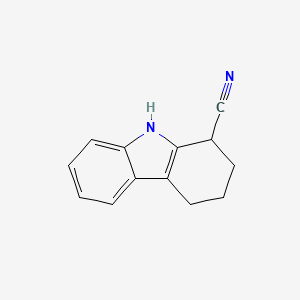

2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile is an organic compound with the molecular formula C12H13N. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile typically involves the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions, following the Fischer indole synthesis method . The reaction conditions often include refluxing the mixture in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,3,4,9-tetrahydro-1H-carbazol-1-ones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

Oxidation: 2,3,4,9-Tetrahydro-1H-carbazol-1-ones and other oxygenated derivatives.

Reduction: Primary amines.

Substitution: Various substituted carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that derivatives of 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile exhibit potent anticancer properties. Studies indicate that certain derivatives can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | <10 | |

| MCF-7 (Breast cancer) | <10 |

The mechanism of action is believed to involve interference with cell cycle progression and induction of apoptosis in malignant cells.

Anti-Prion Activity

A notable study focused on the anti-prion activity of derivatives synthesized from this compound. The lead compound GJP14 was modified to enhance its efficacy against transmissible spongiform encephalopathies (TSE). The most effective derivative exhibited an activity increase by up to eight times compared to GJP14, highlighting the potential for treating prion diseases .

CRTH2 Receptor Antagonism

The compound has been identified as a CRTH2 receptor antagonist, which is relevant for treating allergic conditions such as asthma and rhinitis. By blocking this receptor, it may reduce inflammatory responses associated with these diseases .

Material Science Applications

In addition to its biological applications, this compound is also being explored for its potential use in material science:

Organic Electronics

The unique structural features of carbazole derivatives make them suitable candidates for organic electronic materials. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable electronic properties .

Dyes and Pigments

The compound's ability to undergo various chemical reactions allows it to be modified into different dyes and pigments for industrial applications .

Case Study 1: Anticancer Derivative Evaluation

A series of derivatives were synthesized and tested for anticancer activity across multiple cell lines. The study reported significant inhibition rates and identified key structural modifications that enhance potency.

Case Study 2: CRTH2 Antagonist Development

Research focused on developing CRTH2 antagonists led to the identification of several promising candidates derived from the original compound. These candidates were evaluated in vivo for their ability to alleviate symptoms of allergic asthma.

Wirkmechanismus

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2,3,4-Tetrahydrocarbazole

- 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid

- 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one

Uniqueness

2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile is unique due to its specific structural features, such as the presence of a nitrile group at the 1-position. This structural modification can significantly influence its chemical reactivity and biological activity compared to other carbazole derivatives .

Biologische Aktivität

2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, including a nitrile group at the 1-position. This compound has been investigated for various biological activities, including antibacterial, antifungal, anticancer properties, and its potential as a therapeutic agent in treating diseases mediated by specific receptors.

The molecular formula of this compound is C12H12N2, with a molecular weight of approximately 184.24 g/mol. Its structure consists of a bicyclic framework that enhances its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound has been shown to bind to enzymes and receptors, modulating their activity and influencing cellular pathways. Notably, it acts as an antagonist for the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which is involved in inflammatory responses and allergic reactions .

Anticancer Activity

Recent studies have demonstrated that derivatives of 2,3,4,9-tetrahydro-1H-carbazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies reported that certain derivatives showed IC50 values in the micromolar range against human tumor cell lines such as KB (human oral carcinoma), DLD (human colon carcinoma), and HepG2 (human liver cancer) .

- A specific derivative was found to be 8 times more effective than the lead compound GJP14 against prion diseases in TSE-infected cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Studies indicate that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

- The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

As an antagonist of the CRTH2 receptor:

- It has potential applications in treating asthma and other inflammatory diseases by inhibiting the action of prostaglandins .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs and their unique features compared to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydrocarbazole | Tetrahydrocarbazole | Lacks nitrile group; basic structure |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile | Halogenated derivative | Enhanced reactivity due to chlorine substitution |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole | Methyl-substituted | Exhibits significant biological activities |

Study on Anticancer Activity

A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of 2,3,4,9-tetrahydro-1H-carbazole for their anti-prion activity. The most potent derivative exhibited an IC50 value significantly lower than the original lead compound . This highlights the importance of structural modifications in enhancing biological efficacy.

Study on Anti-inflammatory Properties

Research indicated that compounds targeting the CRTH2 receptor could effectively reduce inflammation in models of asthma. The study demonstrated that antagonists derived from 2,3,4,9-tetrahydro-1H-carbazole could inhibit eosinophil migration and cytokine release .

Eigenschaften

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-2,5,7,9,15H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCKFXSLMOOHLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.